molecular formula C22H25ClFN3O5 B2596964 N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1330294-86-4

N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No. B2596964
CAS RN: 1330294-86-4
M. Wt: 465.91
InChI Key: JDEBMJNVEWVSSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of piperazine derivatives . A Finkelstein transhalogenation reaction was applied to convert in situ the intermediate chlorine-derivative compound into its more reactive iodine-analog .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a fluorophenoxy group and a benzo[d][1,3]dioxole-5-carboxamide group.


Chemical Reactions Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Compounds

    Research has involved synthesizing novel compounds related to N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride, aiming to explore their potential biological activities. For instance, the synthesis of new heterocyclic carboxamides has been investigated for potential antipsychotic agents, demonstrating the compound's relevance in the development of new therapeutic options for psychiatric disorders (Norman et al., 1996).

  • Antimicrobial and Antiviral Activities

    Some studies have focused on the synthesis and evaluation of derivatives for their antimicrobial and antiviral activities. This includes research into benzofuran and benzo[d]isothiazole derivatives designed to inhibit Mycobacterium tuberculosis, highlighting the compound's potential role in addressing infectious diseases (Reddy et al., 2014).

  • Antineoplastic Applications

    The metabolism of compounds like flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients has been studied to understand the main metabolic pathways in humans after oral administration. This research indicates the compound's significance in cancer therapy (Gong et al., 2010).

Pharmacological Properties

  • Evaluation of Pharmacological Properties

    The pharmacological properties, including anti-acetylcholinesterase activity, of piperidine derivatives have been investigated. This suggests the compound's utility in developing treatments for conditions such as Alzheimer's disease, where acetylcholinesterase inhibitors play a significant role (Sugimoto et al., 1990).

  • Serotonin Receptor Studies

    Research has utilized fluorinated derivatives of WAY 100635, a selective serotonin 1A (5-HT1A) molecular imaging probe, for positron emission tomography (PET) quantification of 5-HT1A receptor densities in the brains of Alzheimer's disease patients. This underscores the compound's relevance in neuropharmacological research and its potential for diagnosing and understanding neurodegenerative diseases (Kepe et al., 2006).

properties

IUPAC Name

N-[2-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O5.ClH/c23-17-2-4-18(5-3-17)29-14-21(27)26-11-9-25(10-12-26)8-7-24-22(28)16-1-6-19-20(13-16)31-15-30-19;/h1-6,13H,7-12,14-15H2,(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEBMJNVEWVSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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